molecular formula C16H16N8S B2590795 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine CAS No. 2200354-99-8

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No. B2590795
M. Wt: 352.42
InChI Key: RBRAHBPWYOLSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine” is a complex organic molecule that contains several heterocyclic moieties, including a triazole ring and a pyrimidine ring . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing thienopyrimidine and triazolopyrimidine moieties have been synthesized and evaluated for their antimicrobial properties. For instance, Bhuiyan et al. (2006) demonstrated the synthesis of thienopyrimidine derivatives showing pronounced antimicrobial activity through a series of chemical reactions involving heteroaromatic o-aminonitrile, which resulted in the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. The study highlighted the potential of these compounds in antimicrobial applications (Bhuiyan et al., 2006).

Potential in Antitumor and Antimicrobial Activities

Enaminones, which are key intermediates in the synthesis of various heterocyclic compounds, have been employed to generate substituted pyrazoles and triazolopyrimidines with reported antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which, upon further chemical reactions, yielded compounds that exhibited inhibition effects comparable to those of standard drugs against certain cancer cell lines, suggesting their potential as antitumor agents. This study provides insight into the versatility of these compounds in medicinal chemistry (Riyadh, 2011).

Novel Heterocyclic Systems

The synthesis of new heterocyclic systems such as pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines from thieno[2,3-b]pyrazine derivatives indicates the broad synthetic utility of these frameworks in generating novel compounds with potential biological activities. Campos et al. (2017) detailed an efficient, fast, and mild synthesis approach, highlighting the structural versatility and potential applicability of these compounds in various scientific research areas (Campos et al., 2017).

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-10-19-20-13-3-4-14(21-24(10)13)23-7-11(8-23)22(2)16-15-12(5-6-25-15)17-9-18-16/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRAHBPWYOLSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine

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